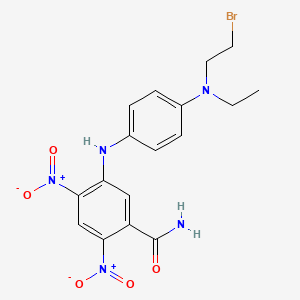
Methyl-D3 isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-D3 isocyanate is a deuterated form of methyl isocyanate, an organic compound with the molecular formula CD3NCO. It is a colorless, highly volatile, and toxic liquid used primarily as an intermediate in the production of pesticides and polyurethane foams. The deuterated version, this compound, is used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-D3 isocyanate can be synthesized through several methods. One common method involves the reaction of deuterated methylamine (CD3NH2) with phosgene (COCl2). The reaction proceeds as follows:
CD3NH2 + COCl2 → CD3NCO + 2HCl
This reaction is typically carried out under controlled conditions to ensure safety and maximize yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of deuterated methylamine and phosgene into a reactor, where the reaction occurs. The product is then purified through distillation to remove impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-D3 isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated methylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often catalyzed by acids or bases.
Aminolysis: Amines such as aniline or methylamine, usually at room temperature.
Major Products
Hydrolysis: Deuterated methylamine (CD3NH2) and carbon dioxide (CO2).
Alcoholysis: Deuterated urethanes.
Aminolysis: Deuterated ureas.
Aplicaciones Científicas De Investigación
Methyl-D3 isocyanate is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways due to its isotopic labeling.
Biology: Investigating the effects of isocyanates on biological systems.
Medicine: Researching potential therapeutic uses and toxicological effects.
Industry: Developing new materials and products, such as deuterated polymers and foams.
Mecanismo De Acción
The mechanism of action of Methyl-D3 isocyanate involves its high reactivity with nucleophiles. The compound readily reacts with water, alcohols, and amines, leading to the formation of carbamic acids, urethanes, and ureas, respectively. These reactions are often catalyzed by acids or bases and proceed through nucleophilic attack on the carbon atom of the isocyanate group.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isocyanate (CH3NCO): The non-deuterated form, used in similar applications but without isotopic labeling.
Ethyl isocyanate (C2H5NCO): Similar structure but with an ethyl group instead of a methyl group.
Phenyl isocyanate (C6H5NCO): Contains a phenyl group, used in different applications due to its aromatic nature.
Uniqueness
Methyl-D3 isocyanate is unique due to its deuterium labeling, which makes it valuable for studying reaction mechanisms and pathways. The presence of deuterium allows researchers to trace the compound’s behavior in chemical reactions and biological systems more accurately than with non-deuterated analogs.
Propiedades
Número CAS |
74829-45-1 |
|---|---|
Fórmula molecular |
C2H3NO |
Peso molecular |
60.07 g/mol |
Nombre IUPAC |
trideuterio(isocyanato)methane |
InChI |
InChI=1S/C2H3NO/c1-3-2-4/h1H3/i1D3 |
Clave InChI |
HAMGRBXTJNITHG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N=C=O |
SMILES canónico |
CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)







![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)


![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)


